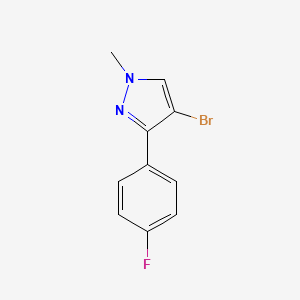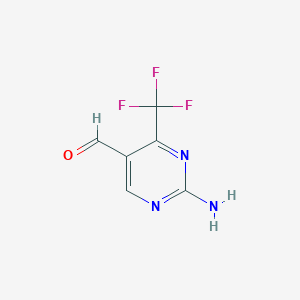
6-O-tert-Butyldiphenylsilyl-D-glucal
概要
説明
6-O-tert-Butyldiphenylsilyl-D-glucal is a chemical compound with the empirical formula C22H28O4Si and a molecular weight of 384.54 g/mol . It is an important building block used in the synthesis of oligosaccharides, both in solution and solid-phase synthesis . The compound is characterized by its tert-butyldiphenylsilyl protecting group, which is commonly used in carbohydrate chemistry to protect hydroxyl groups during various synthetic transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-tert-Butyldiphenylsilyl-D-glucal typically involves the protection of the hydroxyl group at the 6-position of D-glucal. The reaction is carried out using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
The reaction proceeds with the formation of the silyl ether, resulting in the protected glucal derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions
6-O-tert-Butyldiphenylsilyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the glucal backbone.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
科学的研究の応用
6-O-tert-Butyldiphenylsilyl-D-glucal is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Oligosaccharides: The compound serves as a key intermediate in the synthesis of complex oligosaccharides, which are important for studying biological processes and developing therapeutic agents.
Glycosylation Reactions: It is used in glycosylation reactions to introduce glycosidic linkages in the synthesis of glycoproteins and glycolipids.
Protecting Group Chemistry: The tert-butyldiphenylsilyl group is used to protect hydroxyl groups during multi-step synthetic sequences, allowing for selective deprotection and functionalization.
作用機序
The mechanism of action of 6-O-tert-Butyldiphenylsilyl-D-glucal primarily involves its role as a protecting group in synthetic chemistry. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other positions on the molecule . The silyl group can be removed under mild acidic or fluoride ion conditions, revealing the free hydroxyl group for further functionalization .
類似化合物との比較
Similar Compounds
6-O-tert-Butyldimethylsilyl-D-glucal: Similar in structure but with dimethyl groups instead of diphenyl groups.
6-O-triethylsilyl-D-glucal: Contains triethylsilyl protecting group instead of tert-butyldiphenylsilyl.
6-O-triisopropylsilyl-D-glucal: Features triisopropylsilyl group for protection.
Uniqueness
6-O-tert-Butyldiphenylsilyl-D-glucal is unique due to the steric bulk and stability provided by the tert-butyldiphenylsilyl group. This bulkiness offers enhanced protection for the hydroxyl group, making it less susceptible to cleavage under harsh conditions compared to smaller silyl protecting groups . Additionally, the diphenyl groups provide increased hydrophobicity, which can be advantageous in certain synthetic applications .
特性
IUPAC Name |
(2R,3S,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4Si/c1-22(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21(24)19(23)14-15-25-20/h4-15,19-21,23-24H,16H2,1-3H3/t19-,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBZUOTQALJIU-NJYVYQBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H](C=CO3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)
![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)






![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)
